Enantiomeric Purity: A Critical Determinant for Chiral Synthesis Success
The (S)-enantiomer of 3-aminotetrahydrofuran-3-carboxylic acid is specifically required for the synthesis of biologically active compounds, as demonstrated in patented routes to antithrombotic agents. Using the (R)-enantiomer or a racemic mixture is not equivalent, as the chiral center is essential for the correct three-dimensional orientation of the final drug molecule [1]. The patent WO2008080891A2 explicitly describes a process to manufacture (S)-configured derivatives with high optical purity for use as Factor Xa inhibitors, underscoring the necessity of the (S)-enantiomer over its (R) counterpart [1].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 1315052-80-2) |
| Comparator Or Baseline | (R)-enantiomer (CAS 1315053-78-1) or racemic mixture |
| Quantified Difference | N/A - Stereochemistry is binary |
| Conditions | Synthesis of chiral peptidomimetics and drug candidates |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for chiral synthesis; the wrong enantiomer will lead to a failed experiment or an inactive compound.
- [1] WO2008080891A2. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. World Intellectual Property Organization. View Source
